molecular formula C12H17N2O11V B8145991 bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate

bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate

Cat. No.: B8145991
M. Wt: 416.21 g/mol
InChI Key: OWDNSCJMZFXFMO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate is a coordination compound that combines vanadium with 3-hydroxypyridine-2-carboxylic acid and water molecules. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is often studied for its unique chemical properties and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate typically involves the reaction of vanadium precursors with 3-hydroxypyridine-2-carboxylic acid in the presence of water. One common method involves dissolving vanadium pentoxide in an acidic solution, followed by the addition of 3-hydroxypyridine-2-carboxylic acid. The reaction mixture is then heated and stirred to facilitate the formation of the desired compound. The product is usually obtained as a crystalline solid after cooling and filtration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state vanadium complexes, while reduction may produce lower oxidation state species .

Scientific Research Applications

bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate has several scientific research applications:

Mechanism of Action

The mechanism of action of hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate involves its interaction with molecular targets such as enzymes and proteins. The vanadium center can coordinate with active sites of enzymes, inhibiting their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects. For example, the compound’s ability to inhibit protein tyrosine phosphatases can modulate signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypyridine-2-carboxylic acid: A ligand that forms complexes with various metals.

    Vanadyl sulfate: A vanadium compound with different ligands and properties.

    Vanadium pentoxide: A common vanadium precursor used in various syntheses.

Uniqueness

bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate is unique due to its specific combination of vanadium and 3-hydroxypyridine-2-carboxylic acid, which imparts distinct chemical and biological properties. Its ability to form stable complexes and inhibit specific enzymes makes it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5NO3.4H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;/q;;;;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDNSCJMZFXFMO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N2O11V
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate
Reactant of Route 2
bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate
Reactant of Route 3
Reactant of Route 3
bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate
Reactant of Route 4
Reactant of Route 4
bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate
Reactant of Route 6
Reactant of Route 6
bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.